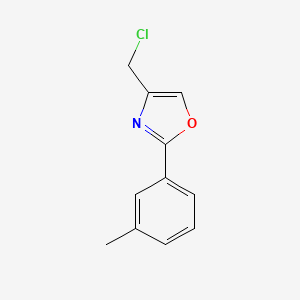
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypyridine to obtain 4-hydroxy-3-nitropyridine, which is then reacted with 4-bromophenylpropanol under specific conditions to yield the desired compound . The reaction typically requires the use of a strong acid catalyst and controlled temperature conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Nitropyridin-3-yl)phenyl)propanal or 3-(4-(4-Nitropyridin-3-yl)phenyl)propanone.
Reduction: Formation of 3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-(4-Chloropyridin-3-yl)phenyl)propan-1-ol: Contains a chloro group instead of a nitro group.
3-(4-(4-Methoxypyridin-3-yl)phenyl)propan-1-ol: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials with specific properties .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-[4-(4-nitropyridin-3-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H14N2O3/c17-9-1-2-11-3-5-12(6-4-11)13-10-15-8-7-14(13)16(18)19/h3-8,10,17H,1-2,9H2 |
Clé InChI |
SJXWWBSVYTZCPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCO)C2=C(C=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


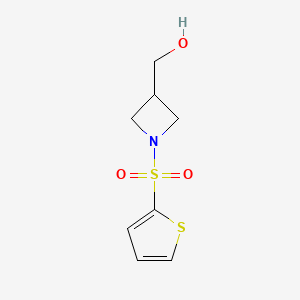
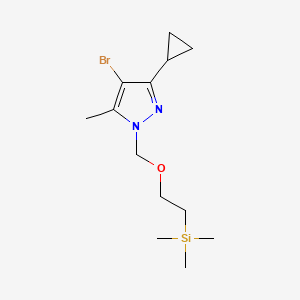

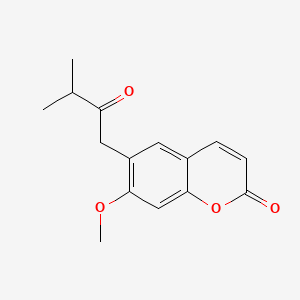

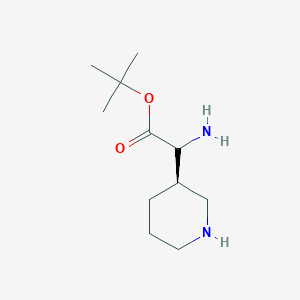
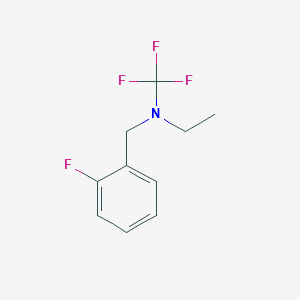
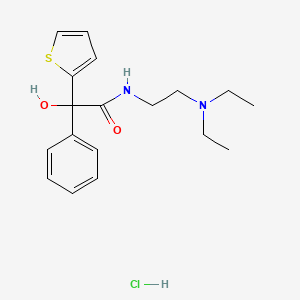
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
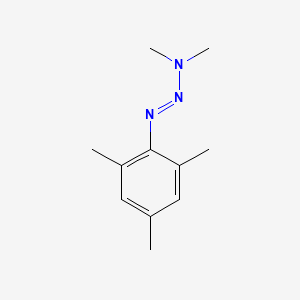
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
